molecular formula C8H8Cl2N2 B1292465 4-Chloro-1H-indol-6-amine hydrochloride CAS No. 1134724-15-4

4-Chloro-1H-indol-6-amine hydrochloride

Cat. No.: B1292465
CAS No.: 1134724-15-4
M. Wt: 203.07 g/mol
InChI Key: JPKPNVOTOOQOIN-UHFFFAOYSA-N
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Description

4-Chloro-1H-indol-6-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 4th position and an amine group at the 6th position on the indole ring, with the hydrochloride salt form enhancing its solubility in water.

Scientific Research Applications

4-Chloro-1H-indol-6-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which 4-chloro-1h-indol-6-amine hydrochloride is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that contribute to their biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities, such as inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These effects would depend on the specific target and the context within which the compound is acting.

Safety and Hazards

The specific safety and hazards associated with 4-Chloro-1H-indol-6-amine hydrochloride are not detailed in the retrieved papers. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

Future Directions

Indole derivatives, including 4-Chloro-1H-indol-6-amine hydrochloride, have diverse biological activities and immeasurable potential for therapeutic applications . Therefore, they are expected to be explored for newer therapeutic possibilities in the future .

Biochemical Analysis

Biochemical Properties

4-Chloro-1H-indol-6-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors or proteins, modulating their activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in apoptosis, leading to changes in cell death and survival rates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Therefore, it is essential to monitor the stability of this compound during experiments to ensure consistent results. Long-term exposure to the compound may also result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects. Threshold effects, where a specific dosage level triggers a significant biological response, should also be considered during dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound may also affect metabolic flux, altering the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . For example, indole derivatives have been shown to interact with ABC transporters, which play a role in drug efflux and distribution. The distribution of this compound within tissues can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indol-6-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core.

    Chlorination: The indole core is chlorinated at the 4th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated indole undergoes amination at the 6th position using ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-indol-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indol-6-amine hydrochloride: Similar structure with a bromine atom instead of chlorine.

    4-Fluoro-1H-indol-6-amine hydrochloride: Similar structure with a fluorine atom instead of chlorine.

    4-Methyl-1H-indol-6-amine hydrochloride: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-Chloro-1H-indol-6-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-chloro-1H-indol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKPNVOTOOQOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646331
Record name 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134724-15-4
Record name 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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